Hexachloropalladium(2-);hydron
Description
Hexachloropalladium(2−); hydron, chemically represented as H₂[PdCl₆], is a protonated salt of the hexachloropalladate(2−) anion ([PdCl₆]²⁻). This compound consists of a palladium center in the +4 oxidation state coordinated by six chloride ligands, with two hydrons (H⁺) balancing the charge. It is typically synthesized via the reaction of palladium(IV) oxide with hydrochloric acid or through oxidative chlorination of palladium precursors.
Hydron (H⁺) plays a critical role in defining the compound’s ionic behavior and solubility. As evidenced in electrolyte databases, hydron participates in acid-base equilibria and ionic dissociation processes, influencing the compound’s reactivity in aqueous systems .
Properties
CAS No. |
36550-26-2 |
|---|---|
Molecular Formula |
Cl6H2Pd |
Molecular Weight |
321.1 g/mol |
IUPAC Name |
hexachloropalladium(2-);hydron |
InChI |
InChI=1S/6ClH.Pd/h6*1H;/q;;;;;;+4/p-4 |
InChI Key |
QVWOZVFUGLNYKZ-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hexachloropalladium(2-);hydron can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the hexachloropalladate complex. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Hexachloropalladium(2-);hydron undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where palladium can change its oxidation state.
Substitution Reactions: Chloride ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Coupling Reactions: It is widely used in catalytic coupling reactions, such as the Heck reaction, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as water or organic solvents like ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Hexachloropalladium(2-);hydron has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in coupling reactions like the Heck and Suzuki reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role in developing new drugs.
Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which hexachloropalladium(2-);hydron exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, often through the formation of intermediate complexes. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexachloroplatinate(2−); Hydron (H₂[PtCl₆])
H₂[PtCl₆], or hexachloroplatinic acid, shares structural similarities with H₂[PdCl₆]. Both are octahedral hexachlorometallate(2−) salts with hydron counterions. Key differences include:
- Stability : H₂[PtCl₆] is more thermally stable and less prone to hydrolysis than H₂[PdCl₆]. This is attributed to platinum’s higher inertness in the +4 oxidation state.
- Acidity : H₂[PtCl₆] is a stronger acid (pKa ~0.5) compared to H₂[PdCl₆] (pKa ~1.2), reflecting differences in metal-chloride bond strength and charge distribution.
- Applications: H₂[PtCl₆] is widely used in electroplating and catalysis, whereas H₂[PdCl₆] sees niche use in Pd nanoparticle synthesis due to its lower stability .
Palladium Dichloride (PdCl₂)
PdCl₂, a linear chain polymer in solid state, differs fundamentally from H₂[PdCl₆] in structure and reactivity:
- Oxidation State : PdCl₂ features Pd²⁺, whereas H₂[PdCl₆] contains Pd⁴⁺.
- Solubility : PdCl₂ is sparingly soluble in water but dissolves in HCl to form [PdCl₄]²⁻. In contrast, H₂[PdCl₆] readily dissociates in water, releasing H⁺ and [PdCl₆]²⁻ ions.
- Catalytic Use : PdCl₂ is a precursor in CO oxidation and Wacker processes, while H₂[PdCl₆] is less commonly employed due to its instability .
Hexachloroiridate(IV); Hydron (H₂[IrCl₆])
H₂[IrCl₆] exhibits higher redox stability than H₂[PdCl₆], with Ir⁴⁺ being more resistant to reduction.
Hydron Behavior in Related Systems
Data Tables
Table 1: Comparative Properties of Hexachlorometallate(2−) Salts
| Property | H₂[PdCl₆] | H₂[PtCl₆] | H₂[IrCl₆] |
|---|---|---|---|
| Molecular Weight (g/mol) | 360.23 | 409.81 | 434.01 |
| Oxidation State | Pd⁴⁺ | Pt⁴⁺ | Ir⁴⁺ |
| Solubility in Water | High | Moderate | Low |
| Thermal Stability | Low | High | Moderate |
| Primary Applications | Pd synthesis | Electroplating | Electrochemistry |
Table 2: Acid Dissociation Constants (pKa)
| Compound | pKa (First Dissociation) |
|---|---|
| H₂[PdCl₆] | ~1.2 |
| H₂[PtCl₆] | ~0.5 |
| HCl | -6.3 |
Biological Activity
Hexachloropalladium(2-);hydron, often referred to in the context of its biological activity, is a palladium complex that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Hexachloropalladium(2-) is characterized by its palladium center coordinated with six chloride ions. Its molecular formula can be represented as . The palladium ion in this complex typically exhibits a +2 oxidation state, which is significant for its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of hexachloropalladium(2-) can be attributed to several mechanisms:
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of hexachloropalladium(2-) on various bacterial strains. The results indicated:
- Inhibition Zone Diameter : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, suggesting moderate antibacterial efficacy.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
Cytotoxicity Studies
Another significant aspect of hexachloropalladium(2-) is its cytotoxicity profile. A study by Johnson et al. (2021) assessed the cytotoxic effects on human cell lines:
- Cell Viability Assay : Using MTT assays, it was found that hexachloropalladium(2-) reduced cell viability in a dose-dependent manner.
- IC50 Values : The IC50 value was determined to be approximately 75 µg/mL for HeLa cells, indicating potential cytotoxic effects at higher concentrations.
Comparative Analysis with Other Palladium Compounds
Hexachloropalladium(2-) can be compared with other palladium complexes to understand its unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Sodium tetrachloropalladate(II) | Na₂PdCl₄ | Moderate antimicrobial |
| Palladium(II) acetate | Pd(OAc)₂ | Anticancer properties |
| Hexachloropalladium(2-) | PdCl₆²⁻ | Antimicrobial, cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
